N-(3-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 6 with a pyridin-3-yl group and at position 3 with a sulfanyl-acetamide moiety. The acetamide chain is further modified with a 3-methylphenyl group.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-4-2-6-15(10-13)21-18(26)12-27-19-23-22-17-8-7-16(24-25(17)19)14-5-3-9-20-11-14/h2-11H,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFSERBDTCZJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazolopyridazine core, followed by the introduction of the pyridinyl and methylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, pyridine carboxylic acids, and various coupling agents. The reaction conditions usually involve elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Fluorinated Derivatives
The compound 2-{[3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide () replaces the pyridin-3-yl group with a 3-fluorophenyl ring and substitutes the 3-methylphenyl acetamide with a trifluoromethylphenyl group.
Furan-Containing Analogues
In 5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides (), the pyridazine core is replaced with a furan-modified triazole ring. These derivatives exhibit anti-exudative activity in rodent models, suggesting that furan substituents may confer distinct anti-inflammatory properties absent in the pyridine-containing target compound .
Acetamide Chain Modifications
Aryl-Substituted Acetamides
Compounds such as N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 894067-38-0, ) feature simpler acetamide chains (e.g., unsubstituted phenyl groups) without the methyl or pyridine moieties. The absence of a pyridin-3-yl group likely reduces target specificity, as aromatic heterocycles often enhance binding to enzymes like kinases .
Ethoxyphenyl Derivatives
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7, ) introduces an ethoxy group, which may alter solubility and pharmacokinetics compared to the methyl-substituted target compound .
Heterocyclic System Variations
Imidazo[1,2-a]Pyridine Derivatives
Compounds like 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide () replace the triazolo[4,3-b]pyridazine core with an imidazo[1,2-a]pyridine system. This structural shift impacts electronic properties and binding affinity, as imidazole rings differ in hydrogen-bonding capacity compared to triazoles .
Biological Activity
N-(3-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This paper reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A triazolo ring,
- A pyridazinyl group,
- A sulfanyl acetamide moiety.
This structural diversity suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of key kinases involved in cancer proliferation. Specifically, studies have shown that triazolo-pyridazine derivatives can inhibit c-Met kinase activity, which is crucial in cancer cell signaling pathways. The binding affinity of these compounds to the ATP-binding site of c-Met suggests a competitive inhibition mechanism that could lead to reduced tumor growth in vitro and in vivo .
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated against several cancer cell lines. The following table summarizes the IC50 values for various derivatives related to this compound:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results indicate significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines .
Structure-Activity Relationship (SAR)
The structure–activity relationship studies have revealed that specific substituents on the triazolo and pyridazine rings enhance biological activity. For instance:
- The presence of halogen substituents on the phenyl ring has been shown to modulate cytotoxicity.
- The 2-pyridyl group plays a critical role in enhancing the compound's potency against cancer cells .
Case Studies
In a recent study involving a series of triazolo-pyridazine derivatives, one compound (designated as 12e ) exhibited remarkable inhibitory activity against c-Met kinase with an IC50 value of 0.090 μM. This was comparable to Foretinib, a known c-Met inhibitor . Furthermore, the compound induced late apoptosis in A549 cells and caused cell cycle arrest at the G0/G1 phase, indicating its potential as a therapeutic agent in oncology .
Q & A
Q. What are the key considerations in designing a multi-step synthetic route for this compound?
- Answer: The synthesis typically involves sequential reactions: (1) preparation of the pyridazinyl and triazolo intermediates, (2) coupling with the sulfanyl acetamide group, and (3) final functionalization. Key considerations include:
- Reagent selection : Pyridine, triazole, and acylating agents are often used for coupling .
- Temperature control : Exothermic reactions (e.g., cyclization) require precise thermal management to avoid side products .
- Purification : HPLC or column chromatography is critical to isolate intermediates and ensure >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of the compound?
- Answer:
- NMR spectroscopy (¹H/¹³C): Assigns proton environments and confirms substituent positions (e.g., methylphenyl vs. pyridinyl groups) .
- High-resolution mass spectrometry (HR-MS) : Validates molecular formula (e.g., C₂₀H₁₈N₆OS) and detects isotopic patterns .
- HPLC : Monitors purity (>98%) and stability under stress conditions (e.g., pH 3–9 buffers) .
Q. What are common intermediates in synthesizing triazolo-pyridazine derivatives like this compound?
- Answer:
- Pyridazinone intermediates : Formed via cyclocondensation of hydrazine derivatives with diketones .
- Triazolo-pyridazine cores : Synthesized by annulation reactions using catalysts like Cu(I) or Pd(0) .
- Sulfanyl acetamide precursors : Prepared via nucleophilic substitution (e.g., thiol-acetamide coupling) .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving sulfanyl acetamide groups to improve yields?
- Answer:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group .
- Catalyst screening : Test Pd(PPh₃)₄ or TBAB for regioselective coupling .
- Stoichiometry adjustments : A 1.2:1 molar ratio of thiol to acetamide minimizes unreacted starting material .
Q. How should researchers evaluate the compound’s stability under varying pH conditions for in vitro assays?
- Answer:
- Kinetic studies : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
- Degradation product analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free thiol or pyridazine fragments) .
- Temperature-dependent stability : Conduct Arrhenius plots to predict shelf-life under storage conditions .
Q. What strategies address low yields in nucleophilic substitution steps during synthesis?
- Answer:
- Activation of leaving groups : Replace chlorides with tosylates for better displacement efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .
- Additive screening : Use KI or crown ethers to enhance nucleophilicity in polar solvents .
Q. How can researchers validate the compound’s mechanism of action when initial biological assays show conflicting results?
- Answer:
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT) to confirm target engagement .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) to correlate activity with specific functional groups .
- Computational docking : Model interactions with proposed targets (e.g., kinase ATP-binding pockets) using Schrödinger Suite or AutoDock .
Q. What modifications can improve the compound’s pharmacokinetic properties for in vivo studies?
- Answer:
- LogP optimization : Introduce hydrophilic groups (e.g., -OH or -NH₂) to reduce LogP from ~3.5 to <2.5, enhancing solubility .
- Metabolic stability : Replace labile esters with amides to resist hepatic CYP450 degradation .
- Prodrug strategies : Mask thiol groups with acetyl or PEGylated moieties for sustained release .
Q. How can discrepancies in enzyme inhibition data between replicate experiments be resolved?
- Answer:
- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and normalize data to baseline activity .
- Buffer consistency : Ensure identical ionic strength (e.g., 150 mM NaCl) and pH (7.4) across replicates .
- Outlier analysis : Apply Grubbs’ test to exclude statistically anomalous data points .
Q. What approaches are recommended for resolving crystallinity issues in X-ray structure determination?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
